

Spectroscopic and Structural Elucidation of Benzomalvin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzomalvin C**, a benzodiazepine alkaloid isolated from Penicillium sp. The information presented herein is critical for the identification, characterization, and further development of this and related compounds in medicinal chemistry and drug discovery. All data is sourced from the primary literature detailing its initial isolation and structural elucidation.

Core Spectroscopic Data

The structural characterization of **Benzomalvin C** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was utilized to determine the elemental composition and exact mass of **Benzomalvin C**.



Parameter	Value
Ionization Mode	Fast Atom Bombardment (FAB)
Mass Analyte	[M+H]+
High-Resolution Mass (m/z)	396.1466
Calculated Molecular Formula	C24H20N3O3

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra were recorded to elucidate the detailed chemical structure of **Benzomalvin C**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data



Atom No.	δ (ppm)	Multiplicity	J (Hz)
2	8.19	d	8.1
3	7.63	t	7.5
4	7.82	t	7.5
5	8.35	d	8.1
8	7.52	d	7.7
9	7.11	t	7.7
10	7.30	t	7.7
11	7.64	d	7.7
19	5.89	d	2.5
20	4.60	d	2.5
22/26	7.08	d	7.5
23/25	7.23	t	7.5
24	7.16	t	7.5
27	3.23	S	

¹³C NMR Spectral Data



Atom No.	δ (ppm)	Туре
2	128.0	СН
3	127.8	СН
4	134.1	СН
5	129.5	СН
6a	146.5	С
6b	160.8	С
8	129.7	СН
9	124.0	СН
10	131.0	СН
11	121.7	СН
11a	137.9	С
13a	119.8	С
14a	163.6	С
18	166.4	С
19	85.5	СН
20	69.8	СН
21	134.4	С
22/26	127.2	СН
23/25	128.8	СН
24	128.5	СН
27	34.0	CH₃

Experimental Protocols



The isolation and spectroscopic analysis of **Benzomalvin C** followed a systematic workflow, as detailed below.

Isolation and Purification

Benzomalvin C was isolated from the culture broth of a Penicillium sp. The producing fungus was cultured in a production medium at 27°C on a shaker for 4-5 days. The active components were extracted from the harvested cell mass. The resulting active fractions were further separated using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with 30% H₂O-MeOH to yield pure **Benzomalvin C**, which appeared as white needles after crystallization from MeOH-H₂O.

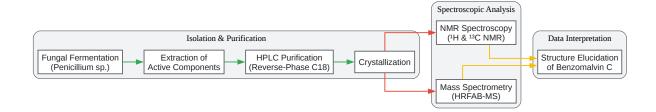
Spectroscopic Analysis

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was performed to determine the exact mass and molecular formula of the compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in a suitable deuterated solvent for analysis.

Workflow and Logical Relationships

The following diagram illustrates the key stages in the isolation and structural determination of **Benzomalvin C**.





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Caption: Workflow for the Isolation and Spectroscopic Analysis of Benzomalvin C.

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